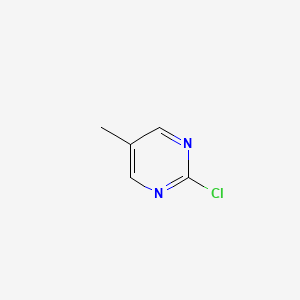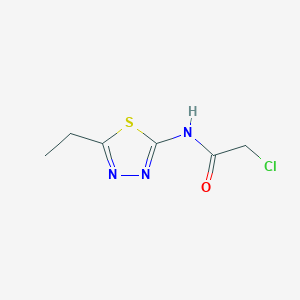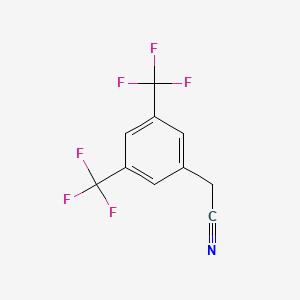
3,5-双(三氟甲基)苯乙腈
描述
3,5-Bis(trifluoromethyl)phenylacetonitrile is a chemical compound that may be used in chemical synthesis . It has a linear formula of (CF3)2C6H3CH2CN .
Synthesis Analysis
The synthesis of 3,5-Bis(trifluoromethyl)phenylacetonitrile has been reported in several studies. For instance, it has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, which are potent growth inhibitors of drug-resistant bacteria . Another study reported the synthesis of 1,3,5-trinitro-2,2-bis(trifluoromethyl)-1,3,5-triazinane .Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)phenylacetonitrile is characterized by a linear formula: (CF3)2C6H3CH2CN. It has a molecular weight of 253.14 g/mol . The InChI key of the compound is YXGWYBUKRTYHJM-UHFFFAOYSA-N .科学研究应用
化学合成
这种化合物主要用作化学合成中各种有机化合物的构建单元 。其独特的结构,包括三氟甲基,使其成为合成更复杂分子的宝贵前体。
抗菌研究
3,5-双(三氟甲基)苯乙腈:已用于合成吡唑衍生物。 这些衍生物已显示出对耐药菌如MRSA(耐甲氧西林金黄色葡萄球菌)和某些肠球菌菌株的有效生长抑制作用 。这种应用对于开发对抗耐抗生素感染的新型抗生素至关重要。
生长抑制剂的开发
该化合物已参与创建作用于浮游型革兰氏阳性菌的生长抑制剂的分子。 从这种化学物质合成的某些化合物表现出低至0.25 µg/mL的最小抑菌浓度(MIC)值,表明具有很强的抗菌活性 。
生物膜根除
3,5-双(三氟甲基)苯乙腈的某些衍生物对金黄色葡萄球菌生物膜有效,其最小生物膜根除浓度(MBEC)值低至1 µg/mL。 这表明在治疗生物膜相关感染方面具有潜在的应用 。
化学反应中的安全性
已对3,5-双(三氟甲基)苯乙腈及其衍生物的安全制备进行研究。 这包括在合成中安全处理潜在爆炸性中间体的注意事项 。
光学研究
由于其透明无色至浅黄色外观和特定的折射率特性,3,5-双(三氟甲基)苯乙腈可用于光学研究,特别是在了解光与有机化合物的相互作用方面 。
作用机制
Target of Action
It is known that the compound is used extensively in promoting organic transformations .
Mode of Action
Compounds with similar structures have been known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It’s known that the compound plays a significant role in organic transformations .
Pharmacokinetics
It’s known that the compound has a molecular weight of 25314 , and its solubility is difficult to mix , which may influence its bioavailability.
Result of Action
It’s known that the compound is used in chemical synthesis .
Action Environment
It’s known that the compound should be stored at 2-8°c and away from oxidizing agents .
生化分析
Biochemical Properties
3,5-Bis(trifluoromethyl)phenylacetonitrile plays a significant role in biochemical reactions due to its unique structural properties. The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 3,5-Bis(trifluoromethyl)phenylacetonitrile to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 3,5-Bis(trifluoromethyl)phenylacetonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism. Additionally, it has been shown to affect the signaling pathways related to oxidative stress, leading to changes in cell survival and apoptosis .
Molecular Mechanism
At the molecular level, 3,5-Bis(trifluoromethyl)phenylacetonitrile exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function. For instance, the compound can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other substances. Additionally, 3,5-Bis(trifluoromethyl)phenylacetonitrile can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Bis(trifluoromethyl)phenylacetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Bis(trifluoromethyl)phenylacetonitrile remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,5-Bis(trifluoromethyl)phenylacetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3,5-Bis(trifluoromethyl)phenylacetonitrile can result in toxic or adverse effects, such as liver damage and oxidative stress .
Metabolic Pathways
3,5-Bis(trifluoromethyl)phenylacetonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, 3,5-Bis(trifluoromethyl)phenylacetonitrile may interact with cofactors such as NADPH, influencing the overall metabolic process .
Transport and Distribution
Within cells and tissues, 3,5-Bis(trifluoromethyl)phenylacetonitrile is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, 3,5-Bis(trifluoromethyl)phenylacetonitrile may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .
Subcellular Localization
The subcellular localization of 3,5-Bis(trifluoromethyl)phenylacetonitrile is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the presence of trifluoromethyl groups may influence the compound’s ability to cross cellular membranes and reach its target sites .
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGWYBUKRTYHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234136 | |
| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85068-32-2 | |
| Record name | 3,5-Bis(trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3,5-bis(trifluoromethyl)phenyl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3,5-Bis(trifluoromethyl)phenylacetonitrile chosen as a component in the design of these new quinoacridine derivatives?
A1: The researchers selected 3,5-Bis(trifluoromethyl)phenylacetonitrile as the electron-accepting unit in their acceptor-donor-acceptor (A-D-A) design strategy []. This choice stems from the presence of two trifluoromethyl (-CF3) groups on the phenyl ring. These groups are highly electronegative, making the molecule a strong electron acceptor. This property is crucial for creating the desired electronic push-pull effect within the quinoacridine derivatives, which ultimately contributes to their aggregation-induced red emission properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


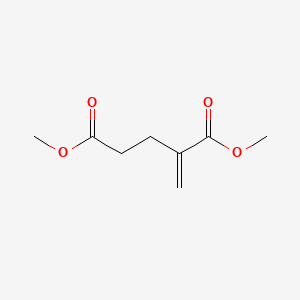
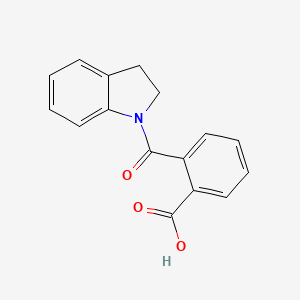


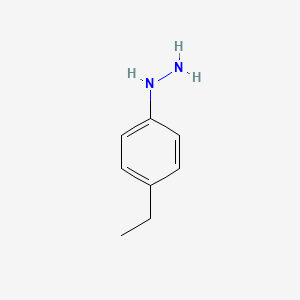
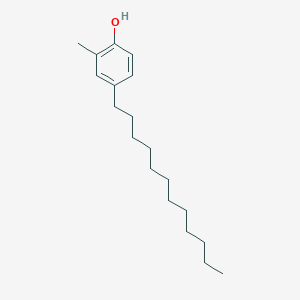
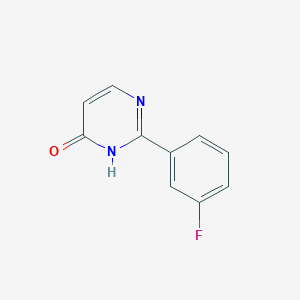
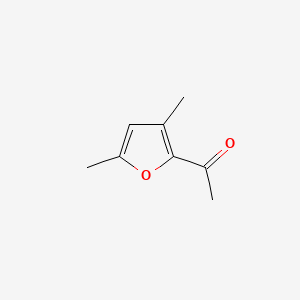
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)
